molecular formula C19H16O4S B12602345 6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate CAS No. 877455-47-5

6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate

Cat. No.: B12602345
CAS No.: 877455-47-5
M. Wt: 340.4 g/mol
InChI Key: YRKBPYVLUDPQSX-UHFFFAOYSA-N
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Description

6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate is an organic compound that features both naphthalene and benzene rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using single crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic aromatic substitution, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as hydroxide ions for nucleophilic substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets through its aromatic rings and functional groups. These interactions can influence various biochemical pathways, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

877455-47-5

Molecular Formula

C19H16O4S

Molecular Weight

340.4 g/mol

IUPAC Name

(6-acetylnaphthalen-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C19H16O4S/c1-13-3-9-19(10-4-13)24(21,22)23-18-8-7-16-11-15(14(2)20)5-6-17(16)12-18/h3-12H,1-2H3

InChI Key

YRKBPYVLUDPQSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C

Origin of Product

United States

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